CBX4/7 Chromodomain Binding Affinity: UNC3866 vs. H3K27me3 Native Peptide
UNC3866 binds the chromodomains of CBX4 and CBX7 with a Kd of approximately 100 nM each (CBX4: 94 ± 17 nM; CBX7: 97 ± 2.4 nM) as determined by isothermal titration calorimetry (ITC) [1]. This represents a 22-fold improvement in binding affinity relative to the native H3K27me3 peptide ligand, which exhibits Kd values of 5 μM (CBX7) and 110 μM (CBX4) [1]. The enhanced affinity is essential for achieving cellular target engagement at experimentally tractable concentrations.
| Evidence Dimension | Chromodomain binding affinity (Kd) |
|---|---|
| Target Compound Data | CBX4: Kd = 94 ± 17 nM; CBX7: Kd = 97 ± 2.4 nM |
| Comparator Or Baseline | Native H3K27me3 peptide: CBX7 Kd = 5 μM; CBX4 Kd = 110 μM |
| Quantified Difference | ~22-fold greater affinity for CBX7; >1000-fold greater affinity for CBX4 |
| Conditions | Isothermal titration calorimetry (ITC); recombinant CBX chromodomain proteins |
Why This Matters
This magnitude of affinity improvement over the endogenous ligand is necessary for UNC3866 to function as a competitive antagonist of PRC1 chromodomain-mediated Kme reading in cellular assays, whereas the native peptide sequence cannot achieve this.
- [1] Stuckey JI, Dickson BM, Cheng N, Liu Y, Norris JL, Cholensky SH, Tempel W, Qin S, Huber KG, Sagum C, Black K, Li F, Huang XP, Roth BL, Baughman BM, Senisterra G, Pattenden SG, Vedadi M, Brown PJ, Bedford M, Min J, Arrowsmith CH, James LI, Frye SV. A cellular chemical probe targeting the chromodomains of Polycomb repressive complex 1. Nat Chem Biol. 2016 Mar;12(3):180-187. doi: 10.1038/nchembio.2007. PMID: 26807715; PMCID: PMC4755828. View Source
